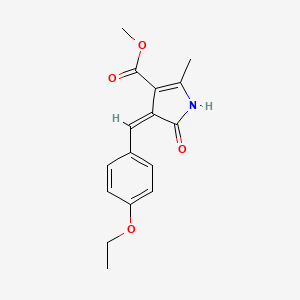

4-(4-乙氧基亚苄基)-2-甲基-5-氧代-4,5-二氢-1H-吡咯-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "methyl 4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate" belongs to a class of chemicals known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This interest largely stems from the pyrrole core, a heterocyclic aromatic organic compound, which is a constituent of many important biological molecules.

Synthesis Analysis

The synthesis of pyrrole derivatives, such as methyl 4-aminopyrrole-2-carboxylates, can be achieved through one-pot modes involving relay catalytic cascade reactions. A specific example includes the synthesis from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system, leading to various pyrrolylpyridinium salts and their subsequent transformations (Galenko et al., 2015).

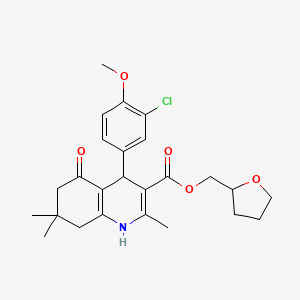

Molecular Structure Analysis

For related compounds, the molecular structure has been determined using X-ray crystallography, revealing intricate details such as the space group, cell dimensions, and intramolecular interactions. These analyses provide insight into the compound's geometrical configurations and stability factors (Zugenmaier, 2013).

Chemical Reactions and Properties

The reactivity of pyrrole derivatives involves nucleophilic reactions, catalytic reductions, and transformations into ylide and betaine derivatives, showcasing their versatility in synthetic chemistry. The catalytic systems play a crucial role in enabling these reactions under mild conditions, leading to a variety of functionalized pyrrole compounds (Galenko et al., 2015).

Physical Properties Analysis

Physical properties such as crystal packing, dipolar interactions, and molecular dimensions are critical for understanding the behavior of these compounds under different conditions. Studies have detailed these aspects through crystallographic analyses and have highlighted the influence of specific substituents on the overall molecular arrangement (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under various conditions, and the formation of specific derivatives, are fundamental to the application of pyrrole derivatives. For instance, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate demonstrates the compound's potential to undergo acid-catalyzed dehydration, leading to diverse pyrrole systems (Dawadi & Lugtenburg, 2011).

科学研究应用

合成和化学性质

- 该化合物已用于通过涉及 FeCl2/Et3N 二元催化体系的中继催化级联反应合成 4-氨基吡咯-2-羧酸甲酯 (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015)。

- 它还在新型联苯-3,5-二氢-2H-噻唑并嘧啶衍生物的合成中发挥作用,这些衍生物因其体外抗氧化、抗菌和抗真菌活性而被表征 (Maddila, Damu, Oseghe, Abafe, Rao, & Lavanya, 2012)。

生物和药物研究

- 对药用真菌黑木耳化学成分的研究已经确定了与 4-(4-乙氧基亚苄基)-2-甲基-5-氧代-4,5-二氢-1H-吡咯-3-羧酸甲酯结构相似的化合物,具有潜在的神经保护、抗神经炎症和细胞毒性 (Xiong, Huang, Wu, Liu, Fan, Wang, Zhao, Yang, Zhang, & Hu, 2016)。

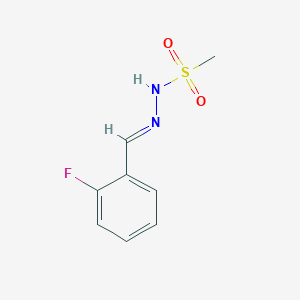

- 该化合物已被用于合成新的 N-吡咯基酰肼腙,该腙在体外显示出良好的安全性及抗氧化活性 (Tzankova, Vladimirova, Aluani, Yordanov, Peikova, & Georgieva, 2020)。

化学反应性和合成技术

- 它的衍生物已用于合成 4-咪唑基吡咯-2-羧酸甲酯,展示了该化合物在化学反应中的多功能性 (Galenko, Tomashenko, Khlebnikov, Novikov, & Panikorovskii, 2015)。

- 已经对该化合物的衍生物进行了广泛的 DFT 计算,揭示了它们电子、化学和药物相似性特性的见解 (Smitha, Mary, Mary, Serdaroğlu, Chowdhury, Rana, Umamahesvari, Sarojini, Mohan, & Pavithran, 2021)。

属性

IUPAC Name |

methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-4-21-12-7-5-11(6-8-12)9-13-14(16(19)20-3)10(2)17-15(13)18/h5-9H,4H2,1-3H3,(H,17,18)/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKCPCLFRYYXRG-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=C(NC2=O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=C(NC2=O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)

![2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5562940.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)

![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)

![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine](/img/structure/B5562980.png)

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562983.png)

![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate](/img/structure/B5562991.png)

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)